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Compound of Interest

Compound Name:
Z-VRPR-FMK (trifluoroacetate

salt)

Cat. No.: B10764615 Get Quote

Executive Summary
Compound: Z-Val-Arg-Pro-Arg-FMK (Z-VRPR-FMK)

Target: MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1).[1][2]

[3][4]

Mechanism: The C-terminal fluoromethyl ketone (FMK) acts as an electrophilic "warhead,"

forming an irreversible covalent thioether bond with the catalytic cysteine of MALT1.

Synthetic Challenge: The primary difficulty lies in installing the reactive FMK moiety onto the

highly basic Arginine residue without racemization or side-chain alkylation.

Recommended Strategy: Convergent synthesis.

Warhead Synthesis: Preparation of the protected Arg-FMK unit using magnesium benzyl

fluoromalonate.

Backbone Assembly: Solid-Phase Peptide Synthesis (SPPS) of the Z-Val-Arg(Pbf)-Pro-OH

fragment.

Condensation: Solution-phase coupling of the backbone to the warhead followed by global

deprotection.
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Strategic Retrosynthesis
The synthesis is best approached by disconnecting the molecule at the Pro-Arg bond. This

minimizes the handling steps involving the reactive FMK warhead and allows for the efficient

assembly of the peptide backbone using standard SPPS.
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Figure 1: Retrosynthetic analysis dividing the target into a stable peptide fragment and a

reactive warhead unit.

Detailed Experimental Protocol
Part A: Synthesis of the Warhead (H-Arg(Pmc)-FMK)
The installation of the FMK group on Arginine is achieved via a modified Dakins-West reaction

using a magnesium malonate enolate. This avoids the use of hazardous diazomethane and

minimizes racemization.

Reagents Required:

Boc-Arg(Pmc)-OH (Side chain protection with Pmc is preferred for stability).

Magnesium Benzyl Fluoromalonate.
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Carbonyldiimidazole (CDI).

Palladium on Carbon (Pd/C).[5]

Trifluoroacetic acid (TFA) or HCl/Dioxane.

Step-by-Step Protocol:

Activation: Dissolve Boc-Arg(Pmc)-OH (1.0 eq) in anhydrous THF under nitrogen. Add CDI

(1.2 eq) and stir at Room Temperature (RT) for 30–60 minutes to form the acyl imidazole

active intermediate.

C-C Bond Formation: Add Magnesium Benzyl Fluoromalonate (1.0 eq) to the reaction

mixture. Stir overnight at RT. The magnesium enolate attacks the activated carboxyl group.

Workup: Quench with 1M HCl (cold) and extract with Ethyl Acetate (EtOAc). Wash with

saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

Intermediate: A beta-keto ester (Boc-Arg(Pmc)-CH(COOBn)-F).

Decarboxylation: Dissolve the intermediate in Ethanol/EtOAc (1:1). Add 10% Pd/C catalyst.

Hydrogenate (H₂ balloon) for 4–6 hours.

Mechanism:[4][6][7][8] Hydrogenolysis removes the benzyl ester (Bn). The resulting beta-

keto acid spontaneously decarboxylates to form the fluoromethyl ketone.

Product:Boc-Arg(Pmc)-FMK.

N-Terminal Deprotection: Dissolve Boc-Arg(Pmc)-FMK in 4M HCl in Dioxane. Stir for 30

minutes at 0°C. Concentrate in vacuo to yield H-Arg(Pmc)-FMK·HCl. Use immediately or

store at -20°C.

Part B: Synthesis of Peptide Backbone (Z-Val-Arg-Pro-
OH)
Use standard Fmoc-SPPS on a highly acid-sensitive resin to allow cleavage of the protected

peptide fragment.
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Protocol:

Resin Loading: Use 2-Chlorotrityl Chloride Resin. Load Fmoc-Pro-OH in DCM with DIPEA.

Elongation:

Deprotect Fmoc with 20% Piperidine/DMF.

Couple Fmoc-Arg(Pbf)-OH using HBTU/DIPEA.

Couple Z-Val-OH (Z = Benzyloxycarbonyl) as the final residue. Note: Use Z-protection to

cap the N-terminus permanently.

Cleavage from Resin: Treat resin with 1% TFA in DCM (v/v) for 2 minutes × 5 times.

Critical: This mild acid condition cleaves the peptide from the resin without removing the

Pbf side-chain protection of the Arginine.

Isolation: Neutralize the filtrate immediately with Pyridine. Concentrate and precipitate in cold

water/ether.

Product:Z-Val-Arg(Pbf)-Pro-OH.

Part C: Fragment Condensation & Global Deprotection
This step links the backbone to the warhead and removes the side-chain protecting groups.

Protocol:

Coupling: Dissolve Z-Val-Arg(Pbf)-Pro-OH (1.0 eq) and H-Arg(Pmc)-FMK·HCl (1.1 eq) in dry

DMF.

Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at 0°C for 1 hour, then RT for 3

hours.

Monitoring: Check by LC-MS for the formation of the fully protected intermediate: Z-Val-

Arg(Pbf)-Pro-Arg(Pmc)-FMK.
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Global Deprotection: Dissolve the purified intermediate in a cleavage cocktail: 95% TFA /

2.5% TIS / 2.5% H₂O.

Time: Stir for 2–3 hours at RT.

Note: The FMK group is generally stable in TFA, but prolonged exposure should be

avoided to prevent acid-catalyzed hydration or decomposition.

Precipitation: Drop the reaction mixture into cold Diethyl Ether (-20°C). Centrifuge to collect

the white precipitate (crude Z-VRPR-FMK).

Purification and Analysis
Purification (Preparative HPLC)

Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge).

Mobile Phase A: Water + 0.1% TFA.

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

Gradient: 5% B to 60% B over 45 minutes. Arginine residues make the peptide hydrophilic; it

will elute early.

Handling: Lyophilize fractions immediately. Avoid leaving the peptide in aqueous solution for

extended periods to prevent hydration of the ketone (gem-diol formation).

Analytical Specifications
Parameter Specification Method

Purity > 95% RP-HPLC (214 nm)

Identity 676.8 Da (M+H)+ ESI-MS

Counter-ion TFA Salt Standard SPPS outcome

Appearance White amorphous powder Visual Inspection

Reaction Workflow Diagram
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Figure 2: Step-by-step workflow for the convergent synthesis of Z-VRPR-FMK.
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Safety & Stability
Toxicity: Fluoromethyl ketones are alkylating agents. While less volatile than diazomethane,

they can alkylate biological nucleophiles. Handle with gloves in a fume hood.

Storage: Store lyophilized powder at -20°C under desiccant.

Stability: The FMK group is prone to forming a hydrate (gem-diol) in aqueous solution. This is

reversible, but stock solutions should be made in dry DMSO.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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